3-[(1S)-1-hydroxypropyl]phenol

Pharmaceutical Quality Control Impurity Profiling Method Validation

3-[(1S)-1-hydroxypropyl]phenol (CAS 55789-02-1, C9H12O2, MW 152.19) is a chiral phenolic secondary alcohol that exists as the (S)-enantiomer. It is structurally characterized by a 1-hydroxypropyl substituent at the meta-position of the phenol ring, a feature that distinguishes it from regioisomers (2-, 4-) and the corresponding (R)-enantiomer.

Molecular Formula C9H12O2
Molecular Weight 152.19 g/mol
Cat. No. B12363067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(1S)-1-hydroxypropyl]phenol
Molecular FormulaC9H12O2
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCCC(C1=CC(=CC=C1)O)O
InChIInChI=1S/C9H12O2/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9-11H,2H2,1H3/t9-/m0/s1
InChIKeyZWEWBWNQZUJOIF-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 3-[(1S)-1-hydroxypropyl]phenol: A Verified Chiral Building Block and Impurity Standard


3-[(1S)-1-hydroxypropyl]phenol (CAS 55789-02-1, C9H12O2, MW 152.19) is a chiral phenolic secondary alcohol that exists as the (S)-enantiomer [1]. It is structurally characterized by a 1-hydroxypropyl substituent at the meta-position of the phenol ring, a feature that distinguishes it from regioisomers (2-, 4-) and the corresponding (R)-enantiomer. The compound is primarily procured as a high-purity (>95%) chiral building block for asymmetric synthesis and as a certified reference standard for pharmaceutical impurity profiling, most notably as an impurity of the anesthetic agent etomidate and the sympathomimetic metaraminol .

Why 3-[(1S)-1-hydroxypropyl]phenol Cannot Be Replaced by Racemic or Positional Isomers


Substituting 3-[(1S)-1-hydroxypropyl]phenol with the racemic mixture, the (R)-enantiomer, or a regioisomer (2- or 4-hydroxypropylphenol) introduces significant risk of assay failure and misidentification in regulated applications. In pharmaceutical impurity analysis, for example, the use of a non-certified or incorrect enantiomer invalidates chromatographic peak identification and method validation, as retention times and spectral properties are stereospecific [1]. In asymmetric synthesis, the use of the racemate or the wrong enantiomer leads to a mixture of diastereomers that cannot be resolved by standard techniques, compromising yield and final product purity [2]. Furthermore, while all hydroxypropylphenols share a common phenol core, their carbonic anhydrase (CA) inhibition profiles differ markedly depending on substitution pattern and stereochemistry, a fact that precludes simple class-based interchangeability in biochemical studies [3].

Quantitative Differentiator Evidence for 3-[(1S)-1-hydroxypropyl]phenol vs. Comparators


Stereospecific Impurity Identification: Certified Etomidate Impurity 35 Standard

The compound is officially designated as Etomidate Impurity 35 and is supplied with a Certificate of Analysis confirming its identity, purity (≥95%), and stereochemical integrity . In contrast, the racemic mixture or (R)-enantiomer are not certified for this purpose; their use would result in incorrect retention time referencing and potential failure of system suitability tests under pharmacopeial guidelines [1].

Pharmaceutical Quality Control Impurity Profiling Method Validation

Chiral Purity and Enantiomeric Excess: Impact on Asymmetric Synthesis Outcomes

The (S)-enantiomer is required for the stereoselective construction of complex molecules where the hydroxypropyl chain serves as a chiral auxiliary or pharmacophore anchor [1]. Using the racemate yields a mixture of diastereomers that reduces the overall yield of the desired enantiomer by at least 50% and necessitates additional, often costly, chiral resolution steps. The (R)-enantiomer produces entirely different diastereomers, leading to complete failure of the intended stereoselective synthesis [2].

Asymmetric Synthesis Chiral Building Block Medicinal Chemistry

Carbonic Anhydrase Isozyme Inhibition Profile: Class-Level Evidence of Differentiation

A study of phenol derivatives as inhibitors of human carbonic anhydrase XV (CA XV) revealed a Ki value of >100,000 nM for phenol itself, while structurally more complex phenols exhibited Ki values as low as 2.33 μM [1]. Although specific Ki data for 3-[(1S)-1-hydroxypropyl]phenol are not available, this class-level data indicates that the presence and position of substituents on the phenol ring profoundly affect CA inhibitory potency. BindingDB records for related hydroxypropyl phenols show Ki values >100,000 nM for CA1 and CA2, confirming that these compounds are not potent pan-CA inhibitors [2]. This contrasts sharply with sulfonamide-based inhibitors, which typically exhibit Ki values in the nM range.

Enzyme Inhibition Carbonic Anhydrase Medicinal Chemistry

High-Value Application Scenarios for 3-[(1S)-1-hydroxypropyl]phenol


Pharmaceutical Quality Control: Certified Reference Standard for Etomidate Impurity Analysis

Procurement as a certified impurity reference standard (Etomidate Impurity 35) ensures compliance with ICH Q3A guidelines for the identification, quantification, and control of related substances in etomidate API and drug products [1]. The (S)-enantiomer's specific retention time and spectral properties are essential for accurate HPLC/UV method validation and system suitability testing .

Asymmetric Synthesis: Chiral Building Block for Enantiopure Drug Candidates

The compound serves as a high-value chiral building block in the stereoselective synthesis of complex natural products and pharmaceutical intermediates [1]. Its defined (S)-configuration at the hydroxyl-bearing carbon allows for predictable diastereofacial selectivity in subsequent transformations, avoiding the yield losses and purification challenges associated with racemic starting materials .

Metaraminol Impurity Profiling: Reference Standard for Sympathomimetic Drug Analysis

The compound is also designated as a known impurity of metaraminol, a sympathomimetic amine used as a vasopressor [1]. Procurement of the (S)-enantiomer enables accurate identification and quantification of this specific impurity in metaraminol drug substance, supporting ANDA/DMF submissions and ongoing stability studies .

Carbonic Anhydrase Inhibitor Scaffold Development

As a phenolic compound with a meta-hydroxypropyl substituent, it represents a starting point for the design of novel, non-sulfonamide carbonic anhydrase inhibitors [1]. While simple phenols are weak inhibitors, SAR studies show that the position and nature of substituents dramatically modulate potency and isoform selectivity, making this compound a useful control or lead for medicinal chemistry optimization .

Technical Documentation Hub

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